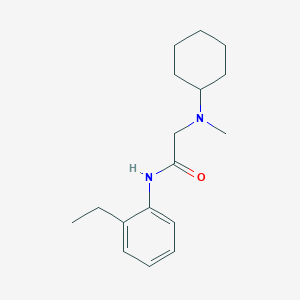![molecular formula C20H28N2O2S B4647398 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4647398.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide
Vue d'ensemble
Description
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide, also known as DNDS, is a chemical compound that belongs to the class of sulfonamides. DNDS has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide acts as a potent and selective blocker of the TRPM7 ion channel. It binds to the channel pore and prevents the influx of calcium and magnesium ions into the cell. This, in turn, affects various physiological processes that are regulated by TRPM7, including cell migration, cell proliferation, and neuronal excitability.
Biochemical and Physiological Effects
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the migration and proliferation of cancer cells, suggesting that it may have potential applications in cancer therapy. N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has also been shown to modulate neuronal excitability, suggesting that it may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide in lab experiments is its potent and selective blocking activity against TRPM7. This allows researchers to study the role of TRPM7 in various physiological processes with high specificity. However, one of the limitations of using N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide. One area of research is to further elucidate the role of TRPM7 in various physiological processes, particularly in the context of cancer and neurological disorders. Another area of research is to develop more potent and selective TRPM7 blockers that have better solubility and pharmacokinetic properties. Finally, there is a need to explore the potential therapeutic applications of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide and other TRPM7 blockers in the treatment of cancer and neurological disorders.
Conclusion
In conclusion, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide is a potent and selective blocker of the TRPM7 ion channel that has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell migration and proliferation and the modulation of neuronal excitability. While there are some limitations to its use in lab experiments, there are several future directions for research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide, including further elucidating the role of TRPM7 in various physiological processes and exploring its potential therapeutic applications.
Applications De Recherche Scientifique
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective blocker of the transient receptor potential melastatin 7 (TRPM7) ion channel, which plays a critical role in regulating intracellular magnesium and calcium levels. N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has also been used to study the role of TRPM7 in various physiological processes, including cell migration, cell proliferation, and neuronal excitability.
Propriétés
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-16-12-17(2)15-22(14-16)11-5-10-21-25(23,24)20-9-8-18-6-3-4-7-19(18)13-20/h3-4,6-9,13,16-17,21H,5,10-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBCOMVFOJJNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4647317.png)
![N-[3-(1-azepanyl)propyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4647326.png)
![4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4647328.png)
![4-butoxy-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B4647332.png)
![2-[(4-bromophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4647340.png)
![1,3-benzodioxol-5-yl{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4647347.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)
![N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4647359.png)
![4-({2-[(anilinocarbonothioyl)amino]ethyl}amino)-4-oxobutanoic acid](/img/structure/B4647365.png)


![2-(3,4-diethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647392.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4647403.png)
